N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a methoxyphenyl group, and a benzamide moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with 4-(prop-2-en-1-yloxy)benzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group are crucial for binding to enzymes or receptors, leading to inhibition or activation of biological pathways. This compound may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar in structure but lacks the thiazole ring.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of a thiazole ring, methoxyphenyl group, and benzamide moiety.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-3-14-27-20-10-4-16(5-11-20)21(25)23-13-12-18-15-28-22(24-18)17-6-8-19(26-2)9-7-17/h3-11,15H,1,12-14H2,2H3,(H,23,25) |
InChI Key |
PPFOCESMHDPYTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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